[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Description
[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C19H17F2N3O3 and its molecular weight is 373.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Pyrazolo[3,4-b]pyridines, a category to which the chemical belongs, have been synthesized and evaluated for their biological activities. For instance, El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) explored the synthesis of pyrazolo[3,4-b]pyridine derivatives and their antibacterial and antifungal activities. These compounds showed significant activity against various bacteria and fungi, marking their potential in antimicrobial research (El-Borai et al., 2012).
X-Ray Powder Diffraction Data
Wang, Suo, Zhang, Hou, and Li (2017) provided crucial X-ray powder diffraction data for a compound similar to the one , highlighting its importance as an intermediate in the synthesis of the anticoagulant apixaban. This research underscores the compound's relevance in pharmaceutical synthesis (Wang et al., 2017).
Synthesis and Characterization of Derivatives
Sanad, Hawass, Ahmed, and Elneairy (2018) focused on the synthesis and characterization of novel pyrido and pyrazolo derivatives, incorporating the 1H-pyrazolo moiety. Their research contributes to the understanding of these compounds’ structures and potential applications (Sanad et al., 2018).
Catalytic Applications
Moosavi‐Zare, Zolfigol, Salehi-Moratab, and Noroozizadeh (2016) investigated the use of a related compound as a catalyst in the synthesis of pyranopyrazole derivatives. This study highlights the potential of these compounds in facilitating chemical reactions, thus broadening their applicability in synthetic chemistry (Moosavi‐Zare et al., 2016).
Anticancer Potential
Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, and Keppler (2011) explored the anticancer potential of organometallic complexes containing pyrazolo[3,4-b]pyridines. Their research indicates the promise of these compounds in developing new cancer treatments (Stepanenko et al., 2011).
Corrosion Inhibition
Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, and Chung (2020) examined pyrazoline derivatives for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This study provides insights into the potential industrial applications of these compounds in protecting metals from corrosion (Lgaz et al., 2020).
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-27-12-4-2-3-11(7-12)14-8-13(18(20)21)16-17(10-5-6-10)23-24(9-15(25)26)19(16)22-14/h2-4,7-8,10,18H,5-6,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPHMOGMDZDBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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